molecular formula C14H10N4S2 B3045876 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole CAS No. 1155-37-9

2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole

Cat. No. B3045876
CAS RN: 1155-37-9
M. Wt: 298.4 g/mol
InChI Key: WKDCYKWOTYBIPG-UHFFFAOYSA-N
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Description

2,2’-Dithiobis-3a,7a-dihydro-1H-benzimidazole, also known as DTB, is a heterocyclic derivative of benzimidazole . It has the molecular formula C14H10N4S2 and a molecular weight of 298.4 g/mol .


Molecular Structure Analysis

The molecule has a complex structure with two benzimidazole rings connected by a disulfide bridge . The InChI string representation of the molecule is InChI=1S/C14H10N4S2/c1-2-6-10-9 (5-1)15-13 (16-10)19-20-14-17-11-7-3-4-8-12 (11)18-14/h1-8H, (H,15,16) (H,17,18) .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 298.4 g/mol . It has a complexity of 311 and a topological polar surface area of 108 Ų . The molecule has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

DBDI has been studied for its potential to act as a catalyst or inhibitor in various biochemical and physiological processes. It has been used in a variety of laboratory experiments, including studies of enzyme activity, protein folding, and drug delivery. DBDI has also been used to study the effects of oxidative stress and to assess the toxicity of various compounds.

Mechanism of Action

DBDI is thought to act as an inhibitor of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, DBDI has been shown to reduce inflammation, inhibit cell proliferation, and interfere with the formation of new blood vessels.
Biochemical and Physiological Effects
DBDI has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and interfere with the formation of new blood vessels. Additionally, DBDI has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using DBDI in laboratory experiments is its ability to act as an inhibitor or catalyst for various biochemical and physiological processes. Additionally, DBDI is relatively easy to synthesize and is relatively stable in solution. However, DBDI is also limited by its low solubility in water and its potential to interfere with other biochemical processes.

Future Directions

Potential future directions for research involving DBDI include further studies of its mechanism of action, its potential to act as an antioxidant, its potential to act as an inhibitor of enzymes, and its potential to reduce inflammation. Additionally, further studies could be conducted to assess its potential to act as a drug delivery system, its potential to interfere with the formation of new blood vessels, and its potential to inhibit cell proliferation.

properties

IUPAC Name

2-(1H-benzimidazol-2-yldisulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S2/c1-2-6-10-9(5-1)15-13(16-10)19-20-14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDCYKWOTYBIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151120
Record name 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155-37-9
Record name 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC35825
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dithiobis-3a,7a-dihydro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution prepared from 10.0 g 2-mercaptobenzoimidazole, 88 g ethanol and 6.68 g 40% aqueous NaOH was mixed with a solution of 8.54 g iodine in 79 g of ethanol. The resulting mixture was filtered, and the collected product was washed with ethanol and dried under vacuum at 70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
solvent
Reaction Step One
Quantity
8.54 g
Type
reactant
Reaction Step Two
Quantity
79 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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